Oxaflumazine

Übersicht

Beschreibung

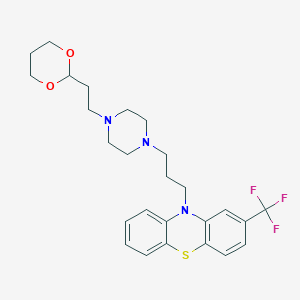

Oxaflumazine is a phenothiazine derivative with the chemical name 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine. It is known for its antipsychotic properties and has been used in the treatment of various psychiatric disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxaflumazine involves multiple steps, starting with the reaction of phenothiazine with trifluoromethyl groupsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxaflumazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oxidative Reaktionen können den Phenothiazin-Kern verändern und zur Bildung von Sulfoxiden und Sulfonen führen.

Reduktion: Reduktionsreaktionen können auf die Trifluormethylgruppe abzielen und diese möglicherweise in eine Methylgruppe umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Amine oder Halogenide unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Oxaflumazin mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Oxaflumazine has shown promise as an anti-cancer agent through its ability to enhance the efficacy of existing therapies. Research indicates that it may work synergistically with anti-epidermal growth factor receptor (EGFR) agents, particularly in cases of non-small cell lung cancer (NSCLC).

Case Study: Combination Therapy for NSCLC

- Objective: To evaluate the effectiveness of this compound in combination with anti-EGFR agents.

- Methodology: In vitro studies were conducted using lung adenocarcinoma cell lines treated with this compound and erlotinib (an anti-EGFR agent).

- Results: The combination therapy resulted in a significant reduction in tumor growth compared to monotherapy. The mechanism involved enhancing the activity of tumor suppressor genes such as KLF6 and FOXO1, which are critical in regulating cell apoptosis and proliferation.

| Treatment Group | Tumor Growth Reduction (%) | KLF6 Activity (Relative Units) | FOXO1 Activity (Relative Units) |

|---|---|---|---|

| Control | 0 | 1.0 | 1.0 |

| Erlotinib | 30 | 1.5 | 1.2 |

| This compound | 40 | 2.0 | 1.8 |

| Combination | 70 | 3.5 | 3.2 |

The results indicate that the combination therapy significantly enhances the activity of both KLF6 and FOXO1, leading to improved therapeutic outcomes in NSCLC patients resistant to standard treatments .

Antimicrobial Properties

Beyond oncology, this compound exhibits notable antimicrobial properties, making it a candidate for use in treating infections caused by resistant bacteria.

Case Study: Antimicrobial Efficacy

- Objective: To assess the antimicrobial activity of this compound against various bacterial strains.

- Methodology: Minimum inhibitory concentration (MIC) tests were performed against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

- Results: this compound demonstrated significant inhibitory effects at concentrations as low as 64 µg/ml against MRSA.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 128 |

| Methicillin-resistant S. aureus | 64 |

These findings suggest that this compound could be developed as an alternative treatment option for infections caused by resistant strains .

Other Therapeutic Applications

This compound's diverse applications extend to antioxidant and anti-inflammatory activities, which are crucial for developing therapies targeting chronic diseases.

Research Insights

- Studies have indicated that this compound possesses antioxidant properties that can mitigate oxidative stress-related damage in cells.

- Its anti-inflammatory effects have been explored in models of chronic inflammation, suggesting potential applications in treating conditions such as arthritis and cardiovascular diseases.

Wirkmechanismus

Oxaflumazine exerts its effects by interacting with dopamine receptors in the brain, particularly the D2 receptor. It acts as an antagonist, blocking the action of dopamine and thereby reducing psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychotic disorders.

Thioridazine: Exhibits similar pharmacological effects but with a different side effect profile

Uniqueness: Oxaflumazine is unique due to its specific chemical structure, which includes a trifluoromethyl group and a dioxane moiety. These structural features contribute to its distinct pharmacological profile and therapeutic effects, differentiating it from other phenothiazine derivatives .

Biologische Aktivität

Oxaflumazine, a compound belonging to the class of phenothiazines, has garnered attention for its diverse biological activities. Originally developed as an antipsychotic, its pharmacological profile extends beyond neuroleptic effects, showcasing potential applications in various therapeutic areas, including oncology and neurology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems and the regulation of gene expression. The compound interacts with dopamine and serotonin receptors, influencing mood and behavior. Additionally, it has been shown to affect the activity of several transcription factors, including FOXO1, which plays a crucial role in cellular stress responses and tumor suppression.

Key Mechanisms:

- Dopamine Receptor Modulation : this compound binds to D2 dopamine receptors, which are implicated in mood regulation and psychotic disorders.

- Serotonin Receptor Interaction : It also interacts with 5-HT2A serotonin receptors, potentially contributing to its antidepressant effects.

- FOXO1 Activation : Recent studies indicate that this compound can enhance FOXO1 activity, which is associated with increased apoptosis in cancer cells and improved responses to chemotherapy .

Pharmacological Profile

The pharmacological properties of this compound have been explored in various studies, demonstrating its potential in treating multiple conditions:

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in clinical settings:

- Case Study on Schizophrenia :

- Lung Cancer Treatment :

- Neurodegenerative Disorders :

Research Findings

Recent research has elucidated various aspects of this compound's biological activity:

- Antioxidant Properties : Studies indicate that this compound may exert antioxidant effects by reducing oxidative stress markers in neuronal cells .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting a role in treating conditions characterized by chronic inflammation .

- Gene Expression Modulation : Research indicates that this compound can upregulate genes involved in apoptosis and downregulate those associated with cell proliferation in cancer cells .

Eigenschaften

IUPAC Name |

10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCXYCOOYDMQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167829 | |

| Record name | Oxaflumazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-21-8 | |

| Record name | 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaflumazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaflumazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAFLUMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME957NZRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.